(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid

Description

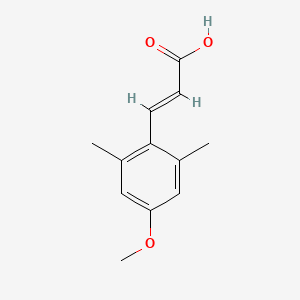

(2E)-3-(4-Methoxy-2,6-dimethylphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a prop-2-enoic acid backbone conjugated to a 4-methoxy-2,6-dimethylphenyl group. The E-configuration of the double bond ensures planarity, influencing its physicochemical and biological properties. This compound is structurally distinguished by the presence of a methoxy group at the para position and methyl groups at the ortho positions (2 and 6) of the aromatic ring. These substituents modulate electronic effects (e.g., electron donation via methoxy) and steric bulk, differentiating it from simpler cinnamic acid derivatives .

Properties

IUPAC Name |

(E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-6-10(15-3)7-9(2)11(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRABHSBVXYCVLT-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=CC(=O)O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C/C(=O)O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxy-2,6-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete condensation and decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoic acid.

Reduction: Formation of 3-(4-methoxy-2,6-dimethylphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of key regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares key structural features, molecular properties, and sources of (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid and related compounds:

Key Observations :

- Substituent Effects : The target compound’s 4-methoxy and 2,6-dimethyl groups introduce steric hindrance and electron-donating effects, contrasting with hydroxylated analogs like p-coumaric acid (PC) and ferulic acid (FR). This reduces hydrogen-bonding capacity compared to hydroxyl-bearing analogs .

Pharmacological and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

Studies on cinnamic acid derivatives highlight substituent-dependent AChE inhibition. For example:

- Ferulic acid (FR) : Exhibits moderate AChE inhibition (IC₅₀ ~25 µM) due to its 3-methoxy-4-hydroxyphenyl group, which facilitates hydrogen bonding with the enzyme’s active site .

Antioxidant Activity

Physicochemical Properties

- Solubility: Hydroxyl groups in PC and FR enhance water solubility (~2.5 mg/mL for PC), whereas the target compound’s nonpolar substituents reduce aqueous solubility, favoring organic solvents.

- Crystallinity : Methyl and methoxy groups may promote crystalline packing, as observed in related compounds analyzed via SHELX software .

Biological Activity

(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by:

- A methoxy group and two methyl groups on a phenyl ring.

- A propenoic acid moiety which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid |

| CAS Number | 161869-51-8 |

| Molecular Formula | C12H14O3 |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Synthesis Methods

The synthesis typically involves the condensation of 4-methoxy-2,6-dimethylbenzaldehyde with malonic acid in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include reflux to ensure complete reaction and decarboxylation.

Antimicrobial Activity

Research indicates that (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid exhibits antimicrobial properties . In a study evaluating various derivatives for their ability to inhibit bacterial growth, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has also been investigated for its antioxidant activity . The presence of the methoxy group enhances its electron-donating ability, allowing it to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Evidence suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling pathways. Its mechanism may involve modulation of cytokine production and reduction of inflammatory markers .

Anticancer Potential

Preliminary studies indicate potential anticancer activity , where the compound may induce apoptosis in cancer cells through pathways involving caspases and other regulatory proteins. This effect was noted in several cancer cell lines, showcasing its promise as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy

- Antioxidant Activity Assessment

- Cancer Cell Line Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.